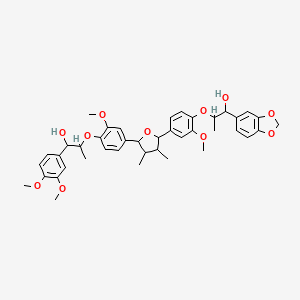

Manassantin B

Beschreibung

This compound has been reported in Saururus chinensis and Saururus cernuus with data available.

isolated from the roots of Saururus chinensis; structure in first source

Eigenschaften

CAS-Nummer |

88497-88-5 |

|---|---|

Molekularformel |

C41H48O11 |

Molekulargewicht |

716.8 g/mol |

IUPAC-Name |

(1R,2R)-1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol |

InChI |

InChI=1S/C41H48O11/c1-22-23(2)41(29-12-16-33(36(20-29)47-8)51-25(4)39(43)27-10-14-31-37(18-27)49-21-48-31)52-40(22)28-11-15-32(35(19-28)46-7)50-24(3)38(42)26-9-13-30(44-5)34(17-26)45-6/h9-20,22-25,38-43H,21H2,1-8H3/t22-,23-,24-,25-,38+,39+,40+,41+/m1/s1 |

InChI-Schlüssel |

GSWZMFDCPMPHDL-FZBBBUCASA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)O[C@H](C)[C@@H](C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)O[C@H](C)[C@@H](C6=CC(=C(C=C6)OC)OC)O)OC)C |

Kanonische SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)OC(C)C(C6=CC(=C(C=C6)OC)OC)O)OC)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Manassantin B: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manassantin B, a complex dineolignan, has garnered significant attention within the scientific community for its potent and diverse biological activities. This document provides a comprehensive overview of this compound, focusing on its natural origins, detailed methodologies for its isolation and purification, and its mechanisms of action. Quantitative data on its biological efficacy are presented in a structured format to facilitate comparative analysis. Furthermore, this guide includes detailed diagrams of the key signaling pathways influenced by this compound, offering a visual representation of its molecular interactions.

Natural Sources of this compound

This compound is a naturally occurring compound found in plants of the Saururus genus, commonly known as lizard's tail. The primary documented sources for this compound are:

-

Saururus cernuus : A perennial aquatic plant native to eastern North America.[1][2] It has a history of use in traditional medicine for the treatment of various ailments, including tumors.[2]

-

Saururus chinensis : Also known as Asian lizard's tail, this plant is found in several East Asian countries.[3][4] It is utilized in traditional Chinese and Korean medicine for its anti-inflammatory and other therapeutic properties.[3]

This compound is typically isolated from the roots and rhizomes of these plants, where it is present as part of a complex mixture of lignans and other secondary metabolites.[3][4]

Isolation and Purification of this compound

The isolation of this compound is a multi-step process that relies on a combination of solvent extraction and chromatographic techniques. A generalized protocol, based on the principles of bioassay-guided fractionation, is outlined below. It is important to note that specific parameters may require optimization based on the starting plant material and available laboratory equipment.

Experimental Protocol: Bioassay-Guided Fractionation of this compound from Saururus spp.

1. Plant Material Collection and Preparation:

- Collect fresh or dried roots and rhizomes of Saururus cernuus or Saururus chinensis.

- Thoroughly wash the plant material to remove soil and debris.

- Air-dry the material in a well-ventilated area or use a lyophilizer.

- Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

- The powdered plant material is typically subjected to extraction with a lipid-soluble solvent.[1][2]

- Initial Extraction: Macerate the powdered plant material in methanol or ethanol at room temperature for 24-48 hours. This process should be repeated 2-3 times to ensure exhaustive extraction.

- Solvent Partitioning:

- Concentrate the initial alcoholic extract under reduced pressure to obtain a crude residue.

- Suspend the residue in water and perform a liquid-liquid partition with a series of solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

- Silica Gel Column Chromatography:

- Subject the active ethyl acetate fraction to column chromatography on a silica gel stationary phase.

- Elute the column with a gradient of increasing polarity, typically using a solvent system such as hexane-ethyl acetate or chloroform-methanol.

- Collect fractions and monitor their composition using thin-layer chromatography (TLC).

- Combine fractions containing compounds with similar TLC profiles.

- High-Performance Liquid Chromatography (HPLC):

- Further purify the fractions enriched with this compound using preparative reverse-phase HPLC.

- A C18 column is commonly employed for this purpose.

- The mobile phase typically consists of a gradient of acetonitrile and water or methanol and water.

- Monitor the elution profile using a UV detector, and collect the peak corresponding to this compound.

4. Purity Assessment and Structural Elucidation:

- Assess the purity of the isolated this compound using analytical HPLC.

- Confirm the structure of the purified compound using spectroscopic methods, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.

Quantitative Data on Biological Activity

This compound has been shown to be a potent inhibitor of several key signaling pathways involved in cancer and inflammation. The following tables summarize its reported inhibitory concentrations (IC₅₀).

| Target Pathway/Process | Cell Line | IC₅₀ (nM) | Reference |

| Hypoxia-Inducible Factor-1 (HIF-1) | T47D Human Breast Tumor Cells | 3 | [1] |

| Melanin Production | B16 Melanoma Cells | 8 | [5] |

| IL-1β Expression | U937 Promonocytic Cells | ~50 | |

| NF-IL6 Induced IL-1β Activation | U937 Promonocytic Cells | 78 | |

| NF-κB Induced IL-1β Activation | U937 Promonocytic Cells | 1600 |

Note: The IC₅₀ values can vary depending on the specific experimental conditions and cell lines used.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound and a generalized workflow for its isolation.

Signaling Pathways

Caption: this compound inhibits the HIF-1 signaling pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow

Caption: Generalized workflow for this compound isolation.

Conclusion

This compound stands out as a promising natural product with significant potential for drug development, particularly in the areas of oncology and inflammatory diseases. Its potent inhibition of key signaling pathways like HIF-1 and NF-κB underscores its therapeutic relevance. This guide provides a foundational understanding of its natural sources, a generalized methodology for its isolation, and a summary of its biological activity. Further research is warranted to fully elucidate its pharmacological profile and to develop optimized and scalable methods for its production.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mTOR inhibitor this compound reveals a crucial role of mTORC2 signaling in Epstein-Barr virus reactivation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Manassantin B from Saururus chinensis: Discovery, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saururus chinensis, commonly known as the Asian lizard's tail, is a perennial herb that has been utilized for centuries in traditional Korean and Chinese medicine to treat a variety of ailments, including edema, jaundice, and gonorrhea.[1] Scientific investigation into its phytochemical constituents led to the isolation of several bioactive compounds, prominent among them being the dineolignan Manassantin B. First isolated in 1983, this compound has since been the subject of extensive research, revealing a remarkable spectrum of pharmacological activities.[1] This lignan has demonstrated potent anti-inflammatory, antiviral, antitumor, and anti-obesity properties, making it a compound of significant interest for modern drug discovery and development.[1][2][3][4] This technical guide provides an in-depth overview of the discovery of this compound, its quantitative biological data, detailed experimental protocols for its study, and the intricate signaling pathways through which it exerts its therapeutic effects.

Isolation and Structural Elucidation

This compound is a neolignan isolated from the roots of Saururus chinensis.[4][5] The general procedure for its isolation involves bioassay-guided fractionation, a common methodology in natural product chemistry to identify active constituents.

The structural identity of this compound is confirmed through spectroscopic analysis, primarily using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Below is a generalized workflow representing the isolation and purification process.

Quantitative Biological Data

This compound exhibits potent biological activity across various assays, often in the nanomolar to micromolar range. The following tables summarize the key quantitative data reported in the literature.

Table 1: Anti-proliferative and Cytotoxic Activity

| Cell Line | Assay | IC50 Value | Reference |

| Melanoma B16 cells | Melanin Production (α-MSH-activated) | 8 nM | [6] |

| 3T3-L1 preadipocytes | Adipogenesis/Lipogenesis Inhibition | 9.3 nM | [1] |

Table 2: Anti-inflammatory Activity

| Cell Line | Stimulant | Measured Effect | IC50 Value | Reference |

| U937 promonocytic cells | Phorbol Myristate Acetate (PMA) | IL-1β expression inhibition | ~50 nM | [7] |

| U937 promonocytic cells | Phorbol Myristate Acetate (PMA) | NF-IL6 induced IL-1β activation | 78 nM | [7] |

| U937 promonocytic cells | Phorbol Myristate Acetate (PMA) | NF-κB induced IL-1β activation | 1.6 µM | [7] |

Mechanisms of Action and Signaling Pathways

This compound's diverse biological effects are attributed to its ability to modulate multiple key cellular signaling pathways.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by targeting several signaling cascades.

-

Inhibition of STAT3 Pathway: In human hepatoma cells, Manassantin A and B inhibit the interleukin-6 (IL-6)-induced activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[8] This is achieved by decreasing IL-6-induced STAT3 phosphorylation and its subsequent translocation to the nucleus.[8]

-

Modulation of MAPK and NF-κB Pathways: In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, this compound reduces the expression of the pro-inflammatory cytokine IL-1β.[3][9] This effect is mediated through the attenuation of ERK1/2 and p38 MAPK phosphorylation, without affecting the JNK cascade.[3][9] Furthermore, it has been shown to inhibit NF-κB transactivation, a central regulator of inflammatory responses.[7] In mast cells, it suppresses cyclooxygenase-2 (COX-2) dependent prostaglandin D2 (PGD2) generation by blocking Fyn kinase, which in turn inhibits NF-κB and MAPK pathways.[10]

Antiviral Activity

This compound has been identified as a potent inhibitor of Epstein-Barr virus (EBV) lytic replication.[5][11]

-

Inhibition of mTORC2 Signaling: The primary antiviral mechanism involves the specific inhibition of the mammalian target of rapamycin complex 2 (mTORC2).[5][11] this compound blocks mTORC2-mediated phosphorylation of AKT at Ser-473 and protein kinase Cα (PKCα) at Ser-657.[5][11][12] The disruption of this mTORC2-PKC/AKT signaling cascade prevents the activation of the AP-1 transcription factor, which is crucial for the expression of the EBV immediate-early gene BZLF1, the master switch for lytic replication.[5][11]

-

Activation of STING Pathway: In the context of Coxsackievirus B3 (CVB3) infection, this compound has been reported to induce the cytoplasmic release of mitochondrial DNA (mtDNA).[13] This released mtDNA activates the cGAS/STING/TBK-1/IRF3 pathway, leading to enhanced Type I interferon (IFN-I) signaling and a robust antiviral state.[13]

Anticancer and Anti-angiogenic Activity

This compound exhibits antitumor properties through multiple mechanisms, notably by targeting the cellular response to hypoxia and inhibiting angiogenesis.

-

Inhibition of HIF-1α: Manassantin A and B are potent inhibitors of Hypoxia-Inducible Factor 1 (HIF-1) activity.[4][14] Under hypoxic conditions, which are common in solid tumors, HIF-1α protein is stabilized and promotes the transcription of genes involved in angiogenesis (e.g., VEGF), survival, and metastasis.[14] this compound inhibits the hypoxia-induced accumulation of HIF-1α protein, thereby downregulating its target genes.[14][15]

-

Inhibition of Angiogenesis: By inhibiting HIF-1α and its downstream target VEGF, this compound effectively blocks tumor-induced angiogenesis.[2][14] It has been shown to inhibit the tube formation and invasion of endothelial cells.[2] This anti-angiogenic effect is also linked to the downregulation of matrix metalloproteinase 9 (MMP-9).[2]

Metabolic Regulation (Anti-Obesity)

This compound has emerged as a potent inhibitor of adipogenesis and lipogenesis, suggesting its potential for treating obesity and related metabolic disorders.[1]

-

Activation of AMPK Pathway: The primary mechanism for its anti-obesity effects is the activation of AMP-activated protein kinase (AMPK).[1] this compound is reported to be an inhibitor of the mitochondrial electron transport chain complex I, which reduces intracellular ATP and increases AMP levels. The resulting high AMP:ATP ratio activates AMPK.[1] Activated AMPK is a crucial regulator that inhibits key transcription factors of adipogenesis and lipogenesis, thereby reducing lipid accumulation in adipocytes.[1]

Detailed Experimental Protocols

The following protocols are generalized methodologies based on standard practices cited in the referenced literature for studying the effects of this compound.

Protocol 1: Cell Culture and Treatment

-

Cell Lines: Use appropriate cell lines for the desired assay (e.g., Hep3B for STAT3, RAW 264.7 for inflammation, 3T3-L1 for adipogenesis).

-

Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).[1] Dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[1]

-

Treatment: Seed cells in appropriate culture plates (e.g., 6-well or 96-well). Once cells reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing this compound at various concentrations or the vehicle control (DMSO).

-

Stimulation: For specific assays, add the stimulant (e.g., 100 ng/ml LPS or 10 ng/ml IL-6) at a specified time point relative to the this compound treatment (e.g., 1 hour after).[9]

-

Incubation: Incubate the cells for the required duration (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression or cytokine measurement).[9]

-

Harvesting: After incubation, harvest the cells or supernatant for downstream analysis (e.g., Western Blot, ELISA, or RT-PCR).

Protocol 2: Western Blot Analysis

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, p-ERK, HIF-1α, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Inhibition of Melanin Production Assay

-

Cell Seeding: Seed B16 melanoma cells in a 24-well plate.

-

Treatment: Treat the cells with various concentrations of this compound for a set period (e.g., 72 hours). Include a positive control such as Arbutin.[6]

-

Stimulation: Concurrently treat the cells with a melanin production inducer, such as alpha-melanocyte stimulating hormone (α-MSH).[6]

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them with a solution containing 1 N NaOH.

-

Melanin Quantification: Measure the absorbance of the lysate at 475 nm using a microplate reader. The absorbance is proportional to the melanin content.

-

Data Normalization: Normalize the melanin content to the total protein content of each sample to account for any cytotoxic effects.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that inhibits melanin production by 50%.

Conclusion

This compound, a dineolignan from Saururus chinensis, is a highly promising natural product with a diverse and potent pharmacological profile. Its ability to specifically modulate key signaling pathways such as mTORC2, STAT3, MAPK, HIF-1α, and AMPK at nanomolar concentrations underscores its therapeutic potential. The compound's demonstrated efficacy in antiviral, anti-inflammatory, anticancer, and anti-obesity models provides a strong foundation for its further development as a therapeutic agent. This guide offers a consolidated resource for researchers and drug development professionals, summarizing the critical data and methodologies required to advance the study of this remarkable molecule from a traditional remedy to a potential modern therapeutic.

References

- 1. This compound attenuates obesity by inhibiting adipogenesis and lipogenesis in an AMPK dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dineolignan from Saururus chinensis, this compound, inhibits tumor-induced angiogenesis via downregulation of matrix metalloproteinases 9 in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound, a lignan isolated from Saururus chinensis, on lipopolysaccharide-induced interleukin-1β in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mTOR inhibitor this compound reveals a crucial role of mTORC2 signaling in Epstein-Barr virus reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manassantin A and B from Saururus chinensis inhibiting cellular melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-IL6 activity by this compound, a dilignan isolated from Saururus chinensis, in phorbol myristate acetate-stimulated U937 promonocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound, a lignan isolated from Saururus chinensis, on lipopolysaccharide-induced interleukin-1β in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound isolated from Saururus chinensis inhibits cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Fyn-mediated nuclear factor-kappaB and mitogen activated protein kinase pathways in bone marrow derived-mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mTOR inhibitor this compound reveals a crucial role of mTORC2 signaling in Epstein-Barr virus reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Manassantin B: A Technical Guide

Abstract

Manassantin B is a naturally occurring dineolignan isolated from plants of the Saururus genus. Possessing a complex stereochemical structure, it has emerged as a molecule of significant interest due to its potent and diverse pharmacological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, focusing on its anti-cancer, antiviral, and anti-inflammatory properties. We detail its mechanisms of action, which involve the modulation of critical cellular signaling pathways, including Hypoxia-Inducible Factor-1 (HIF-1), mammalian Target of Rapamycin Complex 2 (mTORC2), Stimulator of Interferon Genes (STING), and Signal Transducer and Activator of Transcription 3 (STAT3). This document consolidates quantitative bioactivity data, presents detailed experimental protocols for key assays, and visualizes complex molecular interactions to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Biological Activities and Mechanisms of Action

This compound exerts its effects by intervening in multiple, fundamental cellular pathways. Its activities are context-dependent, varying with cell type and stimulus.

Anti-Cancer Activity

The anti-cancer properties of this compound are primarily linked to its potent inhibition of the cellular response to hypoxia and its ability to induce cell cycle arrest.

In the low-oxygen environment characteristic of solid tumors, cancer cells rely on the transcription factor HIF-1 to promote survival, angiogenesis, and metastasis. This compound is a highly potent inhibitor of HIF-1 activity.[1] It functions by blocking the hypoxia-induced accumulation of the HIF-1α subunit in the nucleus, thereby preventing the formation of the active HIF-1 heterodimer.[2][3] This action suppresses the transcription of critical HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF), which is essential for angiogenesis.[1][4] this compound has been shown to be a relatively hypoxia-specific inhibitor of HIF-1 activation.

Studies involving derivatives of the related Manassantin A have shown that these compounds can inhibit cancer cell growth by inducing G2/M phase arrest in the cell cycle.[2] This suggests an interference with the mitotic machinery, preventing cell division and proliferation.

Antiviral Activity

This compound has demonstrated significant antiviral properties against both DNA and RNA viruses through distinct mechanisms.

This compound effectively blocks the lytic replication of EBV, a herpesvirus linked to several cancers.[5][6] It achieves this by inhibiting the mammalian Target of Rapamycin Complex 2 (mTORC2). This inhibition prevents the mTORC2-mediated phosphorylation of Protein Kinase Cα (PKCα) and AKT at Ser-473.[5][6][7] The disruption of this signaling cascade suppresses the downstream AP-1 signal transduction, which is required for the expression of the EBV immediate-early gene BZLF1, the master switch for initiating the lytic cycle.[5][6]

Against the RNA virus CVB3, this compound employs an entirely different strategy, activating the host's innate immune response. It increases the production of mitochondrial reactive oxygen species (mROS), which leads to the release of mitochondrial DNA into the cytosol.[3][8] This cytosolic DNA is sensed by cGAS, triggering the STING/TBK-1/IRF3 signaling pathway.[8][9] The phosphorylation and activation of the transcription factor IRF3 lead to the expression of antiviral genes, including Type I interferons, which suppress viral replication.[8]

Anti-Inflammatory Activity

This compound modulates key inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

In response to the pro-inflammatory cytokine Interleukin-6 (IL-6), this compound inhibits the activation of STAT3.[10] It achieves this by decreasing IL-6-induced STAT3 phosphorylation and subsequent nuclear translocation, effectively blocking its function as a transcription factor for inflammatory genes. This activity may be related to the modulation of protein tyrosine phosphatases.

In mast cells, this compound inhibits the generation of the pro-inflammatory mediator prostaglandin D2 (PGD2) in a dose-dependent manner.[11] This is accomplished by suppressing the expression of cyclooxygenase-2 (COX-2). The underlying mechanism involves the inhibition of Fyn kinase activation, which in turn blocks the downstream NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways required for COX-2 induction.[11]

Quantitative Bioactivity Data

The potency of this compound has been quantified across various biological assays. The following tables summarize key findings.

Table 1: Inhibition of Cellular Pathways

| Target Pathway | Metric | Value | Cell Line / System | Reference |

|---|---|---|---|---|

| HIF-1 Activation | IC₅₀ | 3 nM | Human Breast Cancer T47D |

| Adipogenesis/Lipogenesis | IC₅₀ | 9.3 nM | 3T3-L1 Preadipocytes |[4] |

Table 2: Cytotoxicity Against Human Cancer Cell Lines (Manassantin A)*

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| SK-Hep-1 | Liver | 0.018 - 0.423 | [12] |

| PC-3 | Prostate | 0.018 - 0.423 | [12] |

| DU-145 | Prostate | 0.018 - 0.423 | [12] |

| BT-20 | Breast | 0.018 - 0.423 | [12] |

| SK-BR-3 | Breast | 0.018 - 0.423 | [12] |

| T-47D | Breast | 0.018 - 0.423 | [12] |

| Hela | Cervical | 0.018 - 0.423 | [12] |

| T98G | Glioblastoma | 0.018 - 0.423 | [12] |

| SK-MEL-28 | Melanoma | 0.018 - 0.423 | [12] |

*Note: Data is for the closely related Manassantin A, which demonstrates comparable cytotoxicity. This compound is expected to have similar potency.

Key Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize the biological activity of this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound (or vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.[1][6]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][13]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to detect specific phosphorylated proteins (e.g., p-STAT3, p-AKT) to assess signaling pathway activation.

-

Cell Culture and Lysis: Culture cells and treat with this compound and/or a stimulating agent (e.g., IL-6) for the desired time. Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors.[14][15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize protein samples to the same concentration. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in TBST is recommended over milk, as milk contains phosphoproteins (casein) that can cause high background.[14]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-STAT3 Tyr705), diluted in blocking buffer.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-STAT3) and a loading control (e.g., β-actin) to normalize the data.

Conclusion

This compound is a multifunctional natural product with a compelling profile as a modulator of key cellular pathways implicated in cancer, viral infections, and inflammation. Its high potency in inhibiting HIF-1 and mTORC2, coupled with its unique ability to activate the STING pathway, underscores its therapeutic potential. The quantitative data and established experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigation of this compound and its analogues as lead compounds for novel therapeutics.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 3. A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound shows antiviral activity against coxsackievirus B3 infection by activation of the STING/TBK-1/IRF3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. revvity.com [revvity.com]

- 12. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

Manassantin B: A Comprehensive Technical Review for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manassantin B, a lignan isolated from the plant Saururus cernuus, has emerged as a promising natural product in the field of oncology. Exhibiting a range of biological activities, its potential as an anti-cancer agent is attributed to its ability to modulate critical cellular signaling pathways implicated in tumor growth, proliferation, and survival. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its anti-cancer properties. All quantitative data has been summarized in structured tables for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways that are frequently dysregulated in cancer. The primary mechanisms of action identified in preclinical studies include the inhibition of the STAT3, mTORC2, and HIF-1α signaling cascades.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. In many cancers, STAT3 is constitutively activated. This compound has been shown to inhibit the phosphorylation of STAT3, a critical step for its activation and subsequent translocation to the nucleus where it regulates gene expression.

mTORC2 Signaling Pathway Inhibition

The mammalian target of rapamycin complex 2 (mTORC2) is a crucial kinase involved in cell survival and proliferation. This compound has been identified as an inhibitor of mTORC2, which in turn affects downstream signaling molecules such as Akt and PKC. This inhibition can disrupt essential cellular processes that support tumor growth.

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

Hypoxia, a common feature of the tumor microenvironment, activates the transcription factor HIF-1α, which promotes tumor adaptation and survival by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival. This compound has been shown to inhibit the accumulation of HIF-1α in the nucleus under hypoxic conditions, thereby counteracting the pro-survival effects of hypoxia.

In Vitro Anti-Cancer Activity

The cytotoxic and anti-proliferative effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Manassantin A | - | - | 1 - 10 nM (as HIF-1 inhibitor) | [1] |

| LXY6006 | - | - | 0.35 ± 0.11 nM (as HIF-1 inhibitor) | [1] |

| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 µM | [2] |

| PC-3 | Pancreatic Cancer | 10 - 50 µM | [2] | |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM | [2] | |

| HCT116 | Colorectal Cancer | 22.4 µM | [2] | |

| Compound 2 | HTB-26 | Breast Cancer | 10 - 50 µM | [2] |

| PC-3 | Pancreatic Cancer | 10 - 50 µM | [2] | |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM | [2] | |

| HCT116 | Colorectal Cancer | 0.34 µM | [2] |

Note: Data for this compound is limited in the reviewed literature, with more information available for Manassantin A and its synthetic derivatives.

In Vivo Anti-Cancer Efficacy

The anti-tumor activity of Manassantin A and its derivatives has been investigated in preclinical xenograft models. These studies provide crucial insights into the potential therapeutic efficacy of these compounds in a whole-organism context.

| Compound | Animal Model | Cancer Cell Line | Dosage | Tumor Growth Inhibition | Reference |

| Manassantin A | C57BL/6 Mice | Lewis Lung Carcinoma (LLC) | 2 mg/kg and 5 mg/kg | Retarded tumor growth | [3] |

| BALB/c Nude Mice | A549 (Lung Cancer) | 2 mg/kg and 5 mg/kg | Retarded tumor growth | [3] | |

| LXY6006 | Nude Mice | MX-1 (Breast Cancer) | 120 mg/kg | 66% reduction in relative tumor volume | [4] |

| MIA PaCa-2 (Pancreatic Cancer) | 120 mg/kg | 51% reduction in relative tumor volume | [4] | ||

| H460 (Lung Cancer) | 120 mg/kg | 60% reduction in relative tumor volume | [4] |

Note: Specific quantitative tumor growth inhibition data for this compound was not available in the reviewed literature.

Key Experimental Protocols

The investigation of this compound's anti-cancer properties relies on a variety of established experimental techniques. Below are summaries of the core methodologies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm. The intensity of the color is proportional to the number of viable cells.

Western Blot for STAT3 Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample. To assess the effect of this compound on STAT3 activation, Western blotting is performed to measure the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.[1][8][9]

Protocol Outline:

-

Cell Lysis: Cancer cells, either untreated or treated with this compound, are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for p-STAT3 or total STAT3.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

HIF-1α Nuclear Accumulation Assay

To determine the effect of this compound on HIF-1α localization, a nuclear extraction and subsequent Western blot or an immunofluorescence assay can be performed.[10][11][12]

Protocol Outline (Nuclear Extraction and Western Blot):

-

Cell Treatment: Cells are cultured under normoxic or hypoxic conditions and treated with this compound or a vehicle control.

-

Cell Fractionation: The cytoplasmic and nuclear fractions of the cells are separated using a nuclear extraction kit or a differential centrifugation-based protocol.

-

Western Blot: A Western blot is performed on the nuclear extracts as described above, using a primary antibody specific for HIF-1α. A nuclear marker (e.g., Histone H3 or Lamin B1) is used as a loading control.

Conclusion and Future Directions

The available literature strongly suggests that this compound and its analogs are promising candidates for further development as anti-cancer therapeutics. Their ability to target multiple, critical signaling pathways, including STAT3, mTORC2, and HIF-1α, provides a multi-pronged approach to inhibiting tumor growth and survival. The preclinical in vitro and in vivo data, particularly for the synthetic derivative LXY6006, are encouraging.

However, to advance the clinical translation of this compound, further research is warranted. Specifically, more comprehensive studies are needed to establish a detailed profile of its IC50 values against a wider range of cancer cell lines. Additionally, robust in vivo efficacy studies with this compound itself, providing quantitative tumor growth inhibition data, are crucial. Elucidating the precise molecular interactions with its targets and exploring potential synergistic effects with existing chemotherapeutic agents will also be vital areas of future investigation. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing natural product.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Manassantin A inhibits tumour growth under hypoxia through the activation of chaperone-mediated autophagy by modulating Hsp90 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. researchhub.com [researchhub.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]

- 11. Featured Article: Hypoxia-inducible factor-1α dependent nuclear entry of factor inhibiting HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Manassantin B: A Technical Guide to Its Traditional Medicinal Uses and Modern Scientific Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manassantin B is a lignan isolated from the medicinal plant Saururus cernuus, commonly known as Lizard's Tail. This plant has a rich history of use in traditional medicine, particularly by Native American tribes and early European settlers in North America.[1] This technical guide provides an in-depth overview of the traditional medicinal applications of this compound, supported by modern scientific validation of its biological activities. The guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Traditional Medicinal Uses of Saururus cernuus

The traditional use of Saururus cernuus primarily involved the roots and leaves of the plant, which were prepared in various ways to treat a range of ailments. While historical records provide qualitative descriptions of these uses, it is important to note that precise quantitative data, such as dosages and concentrations, are not well-documented.

| Plant Part | Preparation Method | Traditional Medicinal Use |

| Roots | Ground, mashed into a poultice | Treatment of swelling, inflammation, sores, wounds, and spider bites.[1] |

| Infusion (as a wash) | To alleviate rheumatism and general body aches.[1] | |

| Roasted and mashed | Applied as a poultice to soothe inflammation of the breasts and back.[1] | |

| Leaves | Brewed into a tea | For the treatment of breast and back pains, and stomach ailments. |

| Whole Plant | Infusion | Used as a sedative and to reduce fevers.[1] |

The diverse traditional applications of Saururus cernuus point towards its potent anti-inflammatory and analgesic properties, which have been the focus of modern scientific investigation into its active constituent, this compound.

Scientific Validation and Quantitative Data

Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the traditional medicinal uses of Saururus cernuus, with a significant focus on this compound. These studies have provided quantitative data on its bioactivity, particularly its anti-inflammatory effects.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| This compound | Inhibition of IL-1β expression | U937 cells | ~50 nM | [2] |

| This compound | Inhibition of NF-IL6-induced activation of IL-1β | U937 cells | 78 nM | [2] |

| This compound | Inhibition of NF-κB-induced activation of IL-1β | U937 cells | 1.6 µM | [2] |

| This compound | Inhibition of lipid accumulation | 3T3-L1 preadipocytes | 9.3 nM | [3] |

Key Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in understanding the anti-inflammatory and signaling pathway inhibitory effects of this compound.

Inhibition of NF-κB Activation

This protocol is adapted from studies investigating the effect of this compound on the NF-κB signaling pathway.[4]

-

Cell Culture: Human monocytic U937 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Stimulation: Phorbol 12-myristate 13-acetate (PMA) is added to the cell culture to a final concentration of 100 ng/mL to induce NF-κB activation.

-

Nuclear Extraction: After a 4-hour incubation with PMA, cells are harvested, and nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's instructions.

-

Electrophoretic Mobility Shift Assay (EMSA): The DNA-binding activity of NF-κB in the nuclear extracts is determined using an EMSA kit with a biotin-labeled NF-κB consensus oligonucleotide probe. The protein-DNA complexes are separated by polyacrylamide gel electrophoresis and transferred to a nylon membrane.

-

Detection: The biotin-labeled DNA is detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate. The resulting bands are visualized by autoradiography.

Inhibition of STAT3 Activation

This protocol is based on research demonstrating this compound's inhibitory effect on the STAT3 signaling pathway.[5]

-

Cell Culture: Human hepatoma Hep3B cells are grown in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C and 5% CO2.

-

Treatment: Cells are pre-incubated with different concentrations of this compound for 1 hour.

-

Stimulation: Recombinant human interleukin-6 (IL-6) is added to the culture medium at a final concentration of 20 ng/mL to activate the STAT3 pathway.

-

Protein Extraction: Following a 15-minute stimulation with IL-6, total cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the level of STAT3 phosphorylation.

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of this compound are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The following diagrams, generated using the DOT language for Graphviz, illustrate the inhibitory actions of this compound.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Inhibition of the STAT3 Signaling Pathway by this compound.

Conclusion

This compound, a key bioactive compound from Saururus cernuus, demonstrates significant anti-inflammatory properties that provide a scientific basis for the plant's traditional medicinal uses. The inhibition of critical inflammatory signaling pathways, such as NF-κB and STAT3, highlights its potential as a lead compound for the development of novel anti-inflammatory drugs. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic applications of this compound. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. Saururus cernuus - Wikipedia [en.wikipedia.org]

- 2. Inhibition of NF-IL6 activity by this compound, a dilignan isolated from Saururus chinensis, in phorbol myristate acetate-stimulated U937 promonocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates obesity by inhibiting adipogenesis and lipogenesis in an AMPK dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound isolated from Saururus chinensis inhibits cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Fyn-mediated nuclear factor-kappaB and mitogen activated protein kinase pathways in bone marrow derived-mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Manassantin B Stereoisomers and Derivatives: A Technical Guide to a Promising Class of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manassantin B, a lignan isolated from the plant Saururus cernuus, along with its stereoisomers and derivatives, has emerged as a compelling class of natural products with significant therapeutic potential. These compounds have demonstrated a range of biological activities, most notably as potent inhibitors of Hypoxia-Inducible Factor 1 (HIF-1) and modulators of the STAT3 signaling pathway. Their complex stereochemistry and the nuanced structure-activity relationships (SAR) of their derivatives present both a challenge and an opportunity for the development of novel therapeutics in oncology, inflammation, and beyond. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound stereoisomers and derivatives, including their biological activities, mechanisms of action, and the experimental methodologies used in their synthesis and evaluation.

Biological Activity and Quantitative Data

Manassantin A and B are potent inhibitors of HIF-1 activity.[1] Manassantin A, in particular, has been shown to inhibit HIF-1 activity with IC50 values in the low nanomolar range (1-10 nM) in luciferase reporter assays.[2][3] The 2,3-cis-3,4-trans-4,5-cis-configuration of the central tetrahydrofuran ring is crucial for this inhibitory activity.[3]

In addition to HIF-1 inhibition, Manassantin A and B have been found to inhibit the production of melanin with IC50 values of 13 nM and 8 nM, respectively, in B16 melanoma cells.[4] Furthermore, both compounds inhibit the interleukin-6 (IL-6) induced activation of Signal Transducer and Activator of Transcription 3 (STAT3) by preventing its phosphorylation and subsequent nuclear translocation.[5]

The following tables summarize the available quantitative data for Manassantin stereoisomers and derivatives.

| Compound/Derivative | Target/Assay | Cell Line | IC50 Value | Reference(s) |

| Manassantin A | HIF-1 activity (luciferase reporter assay) | 4T1 cells | 1-10 nM | [2][3] |

| This compound | Melanin production | B16 melanoma cells | 8 nM | [4] |

| Manassantin A | Melanin production | B16 melanoma cells | 13 nM | [4] |

| LXY6006 (Manassantin A derivative) | HIF-1 activity | T47D cells | 0.35 ± 0.11 nM | [2] |

| Manassantin A | HIF-1 activity | T47D cells | 52 ± 9 nM | [2] |

Table 1: Inhibitory Concentrations (IC50) of Manassantin A, B, and a Derivative

| Analogue | Modification | HIF-1 Inhibition (IC50, µM) |

| Manassantin A (1) | - | 0.011 ± 0.003 |

| MA01 | Simplified side chain | 2.11 ± 0.66 |

| MA02 | Extended side chain | >10 |

| MA04 (4-O-methylsaucerneol) | Truncated (one side chain) | 0.32 |

| MA07 | Simplified side chain | Not specified |

| MA11 | Demethoxy side chain | Submicromolar range |

Table 2: Structure-Activity Relationship of Manassantin A Analogues against HIF-1 Activity [1]

Signaling Pathways and Mechanism of Action

HIF-1 Signaling Pathway

Under hypoxic conditions, the α-subunit of HIF-1 (HIF-1α) is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. Manassantin A and its derivatives inhibit HIF-1 activity by preventing the nuclear accumulation of HIF-1α.[2]

Caption: HIF-1 signaling pathway under normoxia and hypoxia, and the inhibitory action of this compound.

STAT3 Signaling Pathway

The STAT3 signaling pathway is a key regulator of cellular processes such as inflammation, proliferation, and survival. Cytokines like IL-6 bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to act as a transcription factor for target genes, including those involved in inflammation and cell cycle progression. Manassantin A and B have been shown to inhibit this pathway by preventing the phosphorylation and subsequent nuclear translocation of STAT3.[5]

Caption: IL-6/STAT3 signaling pathway and its inhibition by this compound.

Experimental Protocols

General Synthetic Approach for Manassantin Analogues

A convergent synthetic strategy is typically employed for the synthesis of Manassantin analogues.[1] This approach involves the preparation of a central tetrahydrofuran core and the respective side chains, which are then coupled to assemble the final molecule.

Caption: General workflow for the synthesis of Manassantin analogues.

Detailed Methodologies:

-

Total Synthesis of Manassantin A, B, and B1: A stereocontrolled total synthesis has been described, confirming the absolute configurations of these molecules. The key step involves a novel cycloetherification of end-differentiated benzylic alcohols to form the central tetrahydrofuran ring.[6][7]

-

Synthesis of Manassantin Analogues (e.g., MA02): The synthesis of an extended side chain analogue (MA02) begins with the protection of trans-m-propenyl guaiacol, followed by asymmetric dihydroxylation to introduce the necessary stereocenters. Subsequent oxidation and tosylation provide a key intermediate for coupling with the tetrahydrofuran core.[1]

-

HIF-1 Reporter Assay: The inhibitory activity of Manassantin derivatives on HIF-1 is commonly assessed using a dual-luciferase reporter assay. Cells (e.g., HEK-293T or T47D) are co-transfected with a plasmid containing a hypoxia-responsive element (HRE) driving the expression of firefly luciferase and a control plasmid expressing Renilla luciferase. The cells are then exposed to hypoxic conditions in the presence of the test compounds, and the relative luciferase activity is measured to determine the extent of HIF-1 inhibition.[1][2]

-

Western Blot Analysis: To confirm the mechanism of HIF-1 inhibition, Western blotting is used to measure the levels of HIF-1α protein in the nuclear extracts of cells treated with Manassantin derivatives under hypoxic conditions. A decrease in the nuclear HIF-1α band indicates that the compound prevents its accumulation.[1][2]

-

STAT3 Activation Assay: The effect on STAT3 signaling is determined by treating cells (e.g., Hep3B) with IL-6 to induce STAT3 phosphorylation. The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are then measured by Western blotting. A reduction in the p-STAT3/STAT3 ratio indicates inhibition of the pathway. The nuclear translocation of STAT3 can be visualized using immunofluorescence microscopy.[5]

Conclusion and Future Directions

This compound and its analogues represent a rich source of chemical diversity with significant potential for the development of novel therapeutics. Their ability to potently inhibit the HIF-1 and STAT3 signaling pathways makes them attractive candidates for further investigation, particularly in the context of cancer and inflammatory diseases. The stereochemical complexity of these molecules underscores the importance of stereoselective synthesis in elucidating structure-activity relationships and optimizing therapeutic efficacy. Future research should focus on a more comprehensive evaluation of the various stereoisomers of this compound, the development of more potent and selective derivatives, and in-depth preclinical and clinical studies to validate their therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the study of this promising class of natural products.

References

- 1. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Synthetic Manassantin A Derivative Inhibits Hypoxia-Inducible Factor 1 and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Manassantin A and B from Saururus chinensis inhibiting cellular melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Total synthesis and stereochemical confirmation of manassantin A, B, and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Manassantin B: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manassantin B, a lignan isolated from the plant Saururus chinensis, has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities. This technical guide provides an in-depth overview of the multifaceted mechanism of action of this compound, with a focus on its impact on key cellular signaling pathways implicated in cancer, viral infections, inflammation, and metabolic disorders. This document synthesizes current scientific literature to offer a detailed resource for researchers and professionals in drug development, complete with quantitative data, experimental methodologies, and visual representations of the molecular pathways involved.

Core Mechanisms of Action

This compound exerts its biological effects by modulating a range of intracellular signaling cascades. The primary mechanisms identified to date include the inhibition of the mTORC2, STAT3, and HIF-1 pathways, the activation of the STING and AMPK pathways, and the modulation of NF-κB and MAPK signaling. These interactions underpin its observed anti-cancer, anti-viral, anti-inflammatory, and metabolic regulatory properties.

Inhibition of mTORC2 Signaling

This compound is a potent inhibitor of the mammalian target of rapamycin complex 2 (mTORC2).[1][2] This inhibition is a key contributor to its anti-viral effects, particularly against Epstein-Barr virus (EBV). By disrupting mTORC2 activity, this compound prevents the phosphorylation of downstream targets, including AKT at serine 473 (Ser-473) and protein kinase Cα (PKCα) at serine 657 (Ser-657).[1][2] The disruption of this mTORC2-PKC/AKT signaling axis ultimately leads to the suppression of the immediate-early EBV gene BZLF1, which is crucial for the initiation of the viral lytic cycle.[1] This is achieved through the inhibition of the AP-1 signaling pathway.[1]

Activation of the STING Pathway

In the context of viral infections, such as with Coxsackievirus B3 (CVB3), this compound demonstrates an immunomodulatory mechanism by activating the STING (Stimulator of Interferon Genes) pathway. It is proposed that this compound suppresses mitochondrial electron transport chain (ETC) complexes I and V, leading to an increase in mitochondrial reactive oxygen species (mROS) and the release of mitochondrial DNA (mtDNA) into the cytoplasm.[3] This cytosolic mtDNA is then detected by cyclic GMP-AMP synthase (cGAS), which in turn activates the STING/TBK-1/IRF3 signaling cascade, culminating in the expression of antiviral genes.[3][4]

Inhibition of STAT3 Signaling

This compound, along with its analog Manassantin A, has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition is achieved by reducing the interleukin-6 (IL-6)-induced phosphorylation of STAT3 and preventing its translocation to the nucleus.[5][6] Furthermore, this compound blocks the expression of Suppressor of Cytokine Signaling 3 (SOCS-3) mRNA, a downstream target of STAT3.[5] This mechanism underlies its potential as an anti-inflammatory agent.

Potent Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

This compound is a highly potent inhibitor of hypoxia-activated HIF-1, a transcription factor that plays a critical role in tumor adaptation to hypoxic environments.[7][8] It effectively inhibits the expression of the HIF-1α protein, thereby interfering with the transcription of HIF-1 target genes that are involved in angiogenesis, glucose metabolism, and cell survival.[7][8]

Modulation of NF-κB and MAPK Pathways

In mast cells, this compound has been demonstrated to inhibit the production of cyclooxygenase-2 (COX-2)-dependent prostaglandin D2. This effect is mediated by the blockade of Fyn-mediated Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, it reduces the nuclear translocation of the NF-κB p65 subunit and suppresses the phosphorylation of key MAPK members, including ERK1/2, JNK, and p38.

Activation of AMP-Activated Protein Kinase (AMPK)

This compound has shown potential in the context of metabolic regulation by activating AMPK. This activation leads to the inhibition of adipogenesis and lipogenesis, suggesting a therapeutic role in obesity and related metabolic disorders.[9] The activation of AMPK is, at least in part, due to the inhibition of mitochondrial complex I, which alters the cellular AMP/ATP ratio.[9]

Quantitative Data

The following table summarizes the key quantitative data associated with the biological activity of this compound.

| Target/Process | Cell Line/System | Assay Type | IC50/EC50 | Reference(s) |

| HIF-1α Inhibition | - | - | 3 nM | - |

| Mitochondrial Complex I Inhibition | 3T3-L1 cells | Activity Assay | 124 nM | [9] |

| Adipogenesis/Lipogenesis Inhibition | 3T3-L1 preadipocytes | - | 9.3 nM | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Western Blotting for Protein Phosphorylation (mTORC2 and STAT3 Pathways)

-

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

-

Methodology:

-

Cell Culture and Treatment: Culture relevant cell lines (e.g., P3HR-1 for EBV studies, Hep3B for STAT3 studies) to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified duration. For phosphorylation studies, cells are often stimulated with an appropriate agonist (e.g., TPA/butyrate for mTORC2, IL-6 for STAT3) in the presence or absence of this compound.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT (Ser-473), total AKT, p-STAT3 (Tyr-705), total STAT3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Luciferase Reporter Assays (HIF-1α and NF-κB Pathways)

-

Objective: To quantify the transcriptional activity of HIF-1α and NF-κB in response to this compound treatment.

-

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of a promoter with response elements for the transcription factor of interest (e.g., HRE for HIF-1α, NF-κB response elements for NF-κB) and a control plasmid expressing Renilla luciferase for normalization.

-

Cell Treatment: After transfection, treat the cells with this compound under appropriate conditions (e.g., hypoxia for HIF-1α studies, TNF-α stimulation for NF-κB studies).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

STING Pathway Activation Assays

-

Objective: To determine if this compound activates the STING signaling pathway.

-

Methodology:

-

Immunofluorescence for STING Translocation:

-

Culture cells (e.g., Vero cells) on coverslips and treat with this compound.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against STING, followed by a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Visualize the subcellular localization of STING using fluorescence microscopy. Activation is indicated by the translocation of STING from the endoplasmic reticulum to perinuclear puncta.

-

-

Western Blotting for Pathway Activation:

-

Treat cells with this compound and prepare whole-cell lysates.

-

Perform Western blotting as described in section 3.1, using antibodies against phosphorylated and total forms of STING, TBK1, and IRF3.

-

-

AMPK Activation Assay

-

Objective: To measure the effect of this compound on AMPK activity.

-

Methodology:

-

Western Blotting for AMPK Phosphorylation:

-

Treat cells (e.g., 3T3-L1 preadipocytes) with this compound.

-

Prepare cell lysates and perform Western blotting using antibodies specific for phosphorylated AMPK (Thr-172) and total AMPK.

-

-

In Vitro Kinase Assay:

-

Immunoprecipitate AMPK from cell lysates.

-

Perform an in vitro kinase reaction using a specific AMPK substrate (e.g., SAMS peptide) and [γ-³²P]ATP.

-

Measure the incorporation of ³²P into the substrate as a readout of AMPK activity.

-

-

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Figure 1: this compound inhibits the mTORC2 signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Selective inhibition of canonical STAT3 signaling suppresses K-ras mutant lung tumorigenesis and reinvigorates anti-tumor immunity [frontiersin.org]

- 7. Synthesis and Biological Evaluation of Manassantin Analogues for Hypoxia-Inducible Factor 1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of HIF-1 inhibition by manassantin A and analogues with modified tetrahydrofuran configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound attenuates obesity by inhibiting adipogenesis and lipogenesis in an AMPK dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

Manassantin B: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manassantin B, a lignan isolated from Saururus chinensis, has emerged as a promising natural compound with a diverse range of pharmacological activities.[1] Extensive research has highlighted its potential as an anti-inflammatory, antiviral, and anticancer agent.[2] This technical guide provides an in-depth overview of the therapeutic applications of this compound, focusing on its mechanisms of action, relevant quantitative data, and the experimental methodologies used to elucidate its effects.

Therapeutic Applications and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways. Its multifaceted activity makes it a compelling candidate for further drug development.

Antiviral Activity

This compound has demonstrated significant antiviral properties, particularly against Epstein-Barr virus (EBV) and Coxsackievirus B3 (CVB3).[3][4]

-

Inhibition of EBV Lytic Replication: this compound effectively blocks the lytic replication of EBV by targeting the mTORC2 signaling pathway.[3][5] It specifically inhibits the mTORC2-mediated phosphorylation of AKT at Ser-473 and PKCα at Ser-657.[3][5] This disruption of the mTORC2–PKC/AKT signaling cascade prevents the activation of the EBV immediate-early gene BZLF1, which is crucial for initiating the lytic cycle.[3][5]

-

Activation of Antiviral Innate Immunity: Against CVB3, this compound activates the STING/TBK-1/IRF3 signaling pathway.[4][6] It is proposed that this compound suppresses mitochondrial electron transport chain complexes I and V, leading to increased mitochondrial reactive oxygen species (mROS) and the release of mitochondrial DNA into the cytosol.[4] This cytoplasmic mtDNA is detected by cGAS, which in turn activates the STING pathway, leading to the production of type I interferons and the suppression of viral replication.[4][6]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[7][8][9]

-

Inhibition of STAT3 Activation: Manassantin A and B have been shown to inhibit the interleukin-6 (IL-6)-induced activation of Signal Transducer and Activator of Transcription 3 (STAT3) in human hepatoma cells.[7] The compounds decrease IL-6-induced STAT3 phosphorylation and its subsequent nuclear translocation.[7] They also block the expression of Suppressor of Cytokine Signaling 3 (SOCS-3) mRNA, a downstream target of STAT3.[7]

-

Suppression of Pro-inflammatory Cytokine Production: In LPS-stimulated RAW 264.7 murine macrophages, this compound inhibits the production of the pro-inflammatory cytokine IL-1β.[8] This effect is mediated through the suppression of the ERK1/2 and p38 MAPK signaling pathways.[8]

-

Inhibition of Mast Cell-Mediated Inflammation: this compound suppresses the cyclooxygenase-2 (COX-2)-dependent generation of prostaglandin D2 (PGD2) in bone marrow-derived mast cells.[9] It achieves this by blocking the activation of Fyn kinase, which in turn inhibits the downstream NF-κB and MAPK signaling pathways.[9] Specifically, it attenuates the nuclear translocation of NF-κB p65 by preventing the degradation of IκBα and suppressing IKK phosphorylation.[9]

Anticancer Activity

The anticancer potential of this compound and its analogs is linked to their ability to inhibit hypoxia-inducible factor 1 (HIF-1) and modulate chaperone-mediated autophagy (CMA).[10][11][12]

-

HIF-1 Inhibition: Manassantin A, a closely related compound, is a potent inhibitor of HIF-1 activity, with IC50 values in the nanomolar range.[11] It blocks the hypoxia-induced nuclear accumulation of HIF-1α without affecting its transcription.[11] A synthetic derivative of Manassantin A, LXY6006, has shown significant inhibition of tumor growth in xenograft models of breast, pancreatic, and lung cancer.[11]

-

Activation of Chaperone-Mediated Autophagy: Manassantin A has been found to activate CMA, which can retard tumor growth.[10] It inhibits the chaperone function of Hsp90 by disrupting its complex with F1F0-ATP synthase.[10] This inhibition enhances the interaction between CMA substrates and LAMP-2A, leading to the degradation of proteins like HIF-1α.[10]

Metabolic Regulation

Recent studies have indicated that this compound may have therapeutic applications in metabolic disorders such as obesity. It has been shown to inhibit adipogenesis and lipogenesis in an AMPK-dependent manner, suggesting its potential as a lipid-lowering agent.[13]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its derivatives.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| Manassantin A | HIF-1 Inhibition | T47D | IC50 | 1-10 nM | [11] |

| LXY6006 (Manassantin A derivative) | HIF-1 Inhibition | T47D | IC50 | ~0.5 nM | [11] |

| This compound | Lipid Accumulation Inhibition | 3T3-L1 | IC50 | 9.3 nM | [13] |

Table 1: In Vitro Inhibitory Concentrations of Manassantin Compounds

| Compound | Tumor Model | Dose | Administration Route | Tumor Growth Inhibition | Reference |

| LXY6006 | MX-1 (Breast) Xenograft | 120 mg/kg | Oral | ~66% reduction in relative tumor volume | [11] |

| LXY6006 | MIA Paca-2 (Pancreatic) Xenograft | 120 mg/kg | Oral | ~51% reduction in relative tumor volume | [11] |

| LXY6006 | H460 (Lung) Xenograft | 120 mg/kg | Oral | ~60% reduction in relative tumor volume | [11] |

Table 2: In Vivo Antitumor Activity of a Manassantin A Derivative

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the mTORC2 signaling pathway to block EBV lytic replication.

Caption: this compound activates the STING/TBK-1/IRF3 pathway to suppress viral replication.

Caption: this compound's anti-inflammatory mechanisms involving STAT3, MAPK, and NF-κB pathways.

Experimental Protocols

While detailed, step-by-step protocols are often found in the supplementary materials of published research, this section provides an overview of the key experimental methodologies used to investigate the therapeutic potential of this compound.

Cell Culture and Reagents

-

Cell Lines: A variety of cell lines have been utilized, including human hepatoma cells (Hep3B) for studying anti-inflammatory effects[7], murine macrophages (RAW 264.7) for investigating cytokine inhibition[8], bone marrow-derived mast cells (BMMCs) for mast cell-mediated inflammation studies[9], and various cancer cell lines (T47D, MX-1, MIA Paca-2, H460) for assessing anticancer activity.[11]

-

Reagents: this compound is typically isolated from Saururus chinensis or synthesized. Other key reagents include cell culture media (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), antibiotics, lipopolysaccharide (LPS) for stimulating inflammation, and various cytokines like IL-6.

In Vitro Assays

-